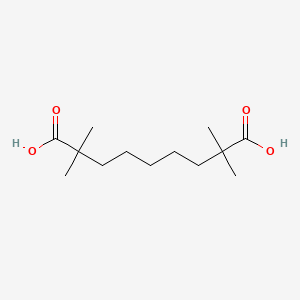

2,2,8,8-Tetramethylnonanedioic acid

Descripción

BenchChem offers high-quality 2,2,8,8-Tetramethylnonanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,8,8-Tetramethylnonanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,8,8-tetramethylnonanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-12(2,10(14)15)8-6-5-7-9-13(3,4)11(16)17/h5-9H2,1-4H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZVTCSABYGOGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCCC(C)(C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184408 | |

| Record name | Nonanedioic acid, 2,2,8,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30313-67-8 | |

| Record name | Nonanedioic acid, 2,2,8,8-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030313678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 2,2,8,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Technical Guide on 2,2,8,8-Tetramethylnonanedioic Acid: Mechanistic Origins, Analytical Profiling, and Process Control

An in-depth technical analysis of 2,2,8,8-Tetramethylnonanedioic acid, a critical process-related impurity in the synthesis of the first-in-class ATP-citrate lyase (ACL) inhibitor, Bempedoic acid.

Executive Summary

In the development and scale-up of active pharmaceutical ingredients (APIs), the rigorous profiling of process-related impurities is a critical quality attribute (CQA). 2,2,8,8-Tetramethylnonanedioic acid (CAS: 30313-67-8) is a well-documented synthetic byproduct encountered during the manufacturing of Bempedoic acid (Nexletol)[1][2].

As a Senior Application Scientist, understanding the mechanistic origin of this impurity is paramount. This whitepaper deconstructs the chemical causality behind the formation of 2,2,8,8-tetramethylnonanedioic acid, outlines self-validating analytical protocols for its quantification, and details thermodynamic strategies for its clearance during downstream API purification.

Chemical Identity and Physicochemical Properties

Understanding the physicochemical nature of this compound is the first step in designing orthogonal analytical and purification methods. Unlike the 15-carbon main chain of Bempedoic acid, this impurity features a shorter 9-carbon main chain, fundamentally altering its lipophilicity and solubility parameters[3].

Table 1: Quantitative Physicochemical Data of 2,2,8,8-Tetramethylnonanedioic Acid

| Property | Value | Chemical Significance in Process Control |

| IUPAC Name | 2,2,8,8-Tetramethylnonanedioic acid | Denotes a 9-carbon dicarboxylic acid backbone. |

| CAS Number | 30313-67-8 | Unique identifier for regulatory compliance[1]. |

| Molecular Formula | C₁₃H₂₄O₄ | Lacks the central hydroxyl group present in the API[4]. |

| Molecular Weight | 244.33 g/mol | Significantly lower than Bempedoic acid (344.49 g/mol ), allowing for MS differentiation[3]. |

| Predicted XLogP3 | 3.4 | Highly lipophilic, dictating strong retention on C18 reverse-phase HPLC columns[4]. |

| H-Bond Donors/Acceptors | 2 / 4 | Capable of forming strong dimers; requires low pH mobile phases to suppress ionization[3]. |

Mechanistic Origins in Bempedoic Acid Synthesis

To control an impurity, one must first understand the kinetics of its formation. Bempedoic acid is synthesized via a convergent route that relies on the assembly of two 7-carbon fragments around a central carbon atom provided by toluenesulfonyl isocyanide (TosMIC)[5].

The 7-carbon intermediate is synthesized via the α -alkylation of ethyl isobutyrate (which provides 2 carbons to the main chain) with a 1,5-dihalopentane (which provides 5 carbons)[5].

The Causality of the Side Reaction: 1,5-dihalopentane is a bifunctional electrophile. The intended thermodynamic pathway is a mono-alkylation . However, the resulting intermediate retains a reactive terminal halogen. If the local concentration of the ester enolate (generated via LDA) is too high, a secondary SN2 nucleophilic attack occurs at the opposite end of the pentane chain. This aberrant double-alkylation yields a symmetric diester with a 9-carbon main chain (2 + 5 + 2 carbons). During the final global saponification step of the API process, this diester is hydrolyzed directly into 2,2,8,8-tetramethylnonanedioic acid[2][5].

Mechanistic pathway of Bempedoic acid synthesis and Impurity 4 formation.

Strategic Mitigation: Process chemists suppress this impurity by utilizing an asymmetric dihalide (e.g., 1-bromo-5-chloropentane). The differential leaving group ability (Br > Cl) kinetically favors mono-alkylation and starves the secondary SN2 displacement.

Analytical Profiling and Quality Control Protocols

Because neither the API nor 2,2,8,8-tetramethylnonanedioic acid contains conjugated aromatic systems, UV detection is inherently weak and must be performed at low wavelengths (e.g., 214 nm). To ensure a self-validating system, the following LC-MS/UV protocol utilizes low pH to suppress carboxylic acid ionization, ensuring sharp peak shapes and reproducible retention times.

Step-by-Step Chromatographic Methodology

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in LC-MS grade water. (Causality: Low pH keeps the diacids fully protonated, maximizing hydrophobic interaction with the stationary phase).

-

Mobile Phase B: 100% Acetonitrile.

-

-

Sample Preparation: Dissolve the API batch in a 50:50 Water:Acetonitrile diluent to a concentration of 10 mg/mL[6].

-

Chromatographic Conditions:

-

Column: High-carbon load C18 (e.g., 150 mm × 4.6 mm, 3.5 µm).

-

Flow Rate: 1.0 mL/min at a column temperature of 30°C.

-

-

Gradient Elution:

-

0–5 min: 30% B

-

5–15 min: Linear ramp to 90% B

-

15–20 min: Hold at 90% B (Purges highly lipophilic dimers).

-

-

Detection & System Suitability (Self-Validation):

-

Monitor via UV at 214 nm or Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode ( [M−H]− at m/z 243.1).

-

Validation Gate: The run is only valid if the chromatographic resolution ( Rs ) between Bempedoic acid and 2,2,8,8-tetramethylnonanedioic acid in a spiked standard is ≥1.5 .

-

Analytical workflow for the chromatographic separation and quantification.

Purification and Impurity Clearance Strategies

If analytical profiling detects 2,2,8,8-tetramethylnonanedioic acid above the ICH Q3A qualification threshold (typically >0.15%), downstream clearance must be executed[7].

The Causality of Clearance: The structural divergence between the impurity (9-carbon chain, no hydroxyl) and the API (15-carbon chain, central hydroxyl) creates distinct thermodynamic solubility profiles. The impurity is significantly more soluble in cold organic solvents.

Step-by-Step Impurity Purge Protocol

-

pH-Dependent Liquid-Liquid Extraction: Following the final saponification, adjust the aqueous reaction mixture to pH ~6 using dilute HCl. At this specific pH, the API preferentially partitions into an organic phase like methyl tert-butyl ether (MTBE), while highly polar salts remain in the aqueous layer[7].

-

Solvent Exchange: Distill the MTBE extract under vacuum and replace it entirely with ethyl acetate[7].

-

Selective Crystallization: Cool the ethyl acetate solution slowly to 0–5°C.

-

Mechanism: Bempedoic acid crystallizes out of solution. Due to its lower molecular weight and lack of hydrogen-bonding hydroxyl groups, 2,2,8,8-tetramethylnonanedioic acid remains highly soluble and is purged into the mother liquor[8].

-

-

Filtration: Isolate the API via vacuum filtration and wash the filter cake with cold heptane to displace any residual impurity-laden solvent.

References

-

PubChemLite - 2,2,8,8-tetramethylnonanedioic acid (C13H24O4) Source: PubChem / University of Luxembourg URL:[Link]

- Methods of making bempedoic acid and compositions of the same (US11760714B2)

-

Process For The Preparation Of 8-hydroxy-2,2,14,14-tetramethyl-pentadecanedioic acid Source: Technical Disclosure Commons URL:[Link]

Sources

- 1. CAS 30313-67-8: 2,2,8,8-tetramethylnonanedioic acid [cymitquimica.com]

- 2. Bempedoic acid Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. Nonanedioic acid, 2,2,8,8-tetramethyl- | C13H24O4 | CID 207628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2,2,8,8-tetramethylnonanedioic acid (C13H24O4) [pubchemlite.lcsb.uni.lu]

- 5. How is Bempedoic Acid Synthesised?_Chemicalbook [chemicalbook.com]

- 6. kmpharma.in [kmpharma.in]

- 7. US11760714B2 - Methods of making bempedoic acid and compositions of the same - Google Patents [patents.google.com]

- 8. tdcommons.org [tdcommons.org]

Comprehensive Spectral Characterization of 2,2,8,8-Tetramethylnonanedioic Acid: A Key Bempedoic Acid Impurity

Executive Summary

In pharmaceutical development, the rigorous characterization of active pharmaceutical ingredient (API) impurities is not merely a regulatory checkbox; it is a fundamental pillar of drug safety and process chemistry optimization. Bempedoic acid (marketed as Nexletol) is a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor prescribed to lower LDL cholesterol[1]. During its complex synthesis, various structurally related impurities can form.

2,2,8,8-Tetramethylnonanedioic acid (CAS 30313-67-8), widely recognized in the industry as Bempedoic Acid Impurity 4 , is a critical di-acid byproduct[2]. This whitepaper provides an in-depth, field-proven guide to the spectral characterization (NMR, IR, and High-Resolution Mass Spectrometry) of this compound. By understanding the causality behind its spectral signatures and employing self-validating analytical workflows, QC scientists can ensure robust structural elucidation and API integrity[3].

Structural Profiling & Mechanistic Origins

Before diving into spectral acquisition, it is crucial to understand the structural relationship between the API and the impurity.

-

IUPAC Name: 2,2,8,8-Tetramethylnonanedioic acid

-

Molecular Formula: C13H24O4[4]

-

Molecular Weight: 244.33 g/mol [4]

-

Monoisotopic Mass: 244.16747 Da[5]

Mechanistic Causality: Bempedoic acid possesses a 15-carbon backbone with a hydroxyl group at C8[1]. In contrast, Impurity 4 features a shorter 9-carbon (azelaic acid) backbone flanked by identical gem-dimethyl groups at the C2 and C8 positions. This impurity typically arises from unreacted shorter-chain precursors during the chain-elongation coupling steps of the API synthesis, or via oxidative cleavage pathways. The gem-dimethyl groups introduce significant steric hindrance around the carboxylic acids, influencing both its chemical reactivity and its ionization efficiency during mass spectrometry.

Fig 1. Logical relationship between Bempedoic Acid API synthesis and the formation of Impurity 4.

Quantitative Spectral Data Analysis

To establish absolute structural confirmation, orthogonal analytical techniques must be employed. The symmetry of 2,2,8,8-Tetramethylnonanedioic acid significantly simplifies its NMR spectra, while its functional groups dictate its IR and MS behavior.

Summary of Spectral Assignments

| Analytical Technique | Parameter / Mode | Observed Signal / Value | Structural Assignment & Causality |

| Mass Spec (ESI) | Negative Ion [M-H]- | m/z 243.16 | Deprotonation of one -COOH group. Carboxylic acids readily ionize in negative mode due to low pKa. |

| Mass Spec (ESI) | Fragment [M-H-CO2]- | m/z 199.17 | In-source decarboxylation; typical for aliphatic di-acids under high collision energy. |

| 1H NMR | 11.5 - 12.0 ppm (bs, 2H) | -COOH | Highly deshielded acidic protons. Broadness is caused by rapid chemical exchange. |

| 1H NMR | 1.50 ppm (m, 4H) | C3-H₂, C7-H₂ | Methylene protons adjacent to the quaternary alpha-carbons. |

| 1H NMR | 1.25 - 1.35 ppm (m, 6H) | C4-H₂, C5-H₂, C6-H₂ | Central aliphatic chain protons; shielded by the hydrophobic environment. |

| 1H NMR | 1.18 ppm (s, 12H) | -CH₃ (gem-dimethyls) | Massive singlet due to the chemical equivalence of the four methyl groups. |

| 13C NMR | 182.5 ppm | C1, C9 (C=O) | Carbonyl carbons, heavily deshielded by electronegative oxygen atoms. |

| 13C NMR | 42.1 ppm | C2, C8 (Quaternary) | Alpha-carbons, uniquely shifted downfield by the adjacent carbonyl and methyls. |

| 13C NMR | 25.2 ppm | -CH₃ | Methyl carbons. |

| FT-IR (ATR) | 3300 - 2500 cm⁻¹ | O-H stretch | Broad band indicative of strong intermolecular hydrogen-bonded carboxylic acid dimers. |

| FT-IR (ATR) | 1705 cm⁻¹ | C=O stretch | Strong, sharp peak defining the carboxylic acid carbonyl. |

| FT-IR (ATR) | 1385, 1365 cm⁻¹ | C-H bend | Characteristic "split" bending mode confirming the presence of gem-dimethyl groups. |

Self-Validating Experimental Workflows

Trustworthiness in analytical chemistry relies on self-validating systems. An isolated spectrum is meaningless without system suitability checks and internal referencing. The following protocols are designed to ensure data integrity.

Fig 2. Multi-modal spectral validation workflow for impurity characterization.

Protocol 1: High-Resolution ESI-MS Acquisition

Causality Focus: Ionization Efficiency Carboxylic acids possess low pKa values (~4.5). In a basic or neutral LC-MS solvent, they readily lose a proton. Forcing Negative Electrospray Ionization (ESI-) leverages this inherent chemical property, drastically increasing the signal-to-noise ratio compared to positive mode.

-

Sample Preparation: Dissolve 1 mg of the standard in 1 mL of LC-MS grade Methanol. Dilute to 10 µg/mL using MeOH:H₂O (50:50, v/v) containing 0.1% Formic Acid.

-

System Suitability (Self-Validation): Run a blank (solvent only) prior to the sample. This establishes baseline noise, ensures no column carryover from previous runs, and validates the cleanliness of the MS source.

-

Acquisition: Inject 5 µL into a Q-TOF LC-MS system operating in ESI- mode.

-

Mass Calibration: Continuously infuse an internal reference mass (e.g., Purine or HP-0921) to lock the mass axis, ensuring mass accuracy is maintained below 5 ppm.

Protocol 2: NMR Spectroscopy (1H and 13C)

Causality Focus: Solvent Selection While CDCl₃ is the industry standard, using DMSO-d₆ is often superior for dicarboxylic acids. DMSO disrupts the strong intermolecular hydrogen bonds of the carboxylic acid dimers. This prevents the -COOH proton signal from broadening into the baseline, allowing for a sharper, quantifiable peak.

-

Sample Preparation: Dissolve 15-20 mg of the highly pure compound in 0.6 mL of DMSO-d₆.

-

Internal Referencing (Self-Validation): Ensure the deuterated solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be strictly calibrated to 0.00 ppm to validate the chemical shift axis.

-

Acquisition (1H): Run at 400 MHz or 600 MHz. Utilize 16-32 scans with a relaxation delay (D1) of at least 2 seconds to ensure complete relaxation of the gem-dimethyl protons for accurate integration.

-

Acquisition (13C): Run at 100 MHz or 150 MHz. Utilize 512-1024 scans with proton decoupling (WALTZ-16 sequence) to collapse the carbon multiplets into sharp singlets.

Protocol 3: FT-IR Spectroscopy (ATR Mode)

Causality Focus: Artifact Elimination Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellets. Grinding hygroscopic KBr with the sample often introduces artifactual water bands in the 3300 cm⁻¹ region, which confounds the critical O-H stretch of the carboxylic acid. ATR requires no sample prep and is non-destructive.

-

Background Scan (Self-Validation): Collect a background spectrum of the clean diamond ATR crystal to digitally subtract atmospheric CO₂ and ambient humidity.

-

Sample Application: Place 1-2 mg of the solid powder directly onto the crystal. Apply firm pressure using the anvil to ensure intimate contact—the evanescent wave only penetrates a few micrometers into the sample.

-

Acquisition: Scan from 4000 to 400 cm⁻¹, averaging 32 scans at a 4 cm⁻¹ resolution to maximize the signal-to-noise ratio.

References

-

PubChem (National Institutes of Health) - Nonanedioic acid, 2,2,8,8-tetramethyl- (CID 207628). Available at: [Link]

-

PubChemLite - 2,2,8,8-tetramethylnonanedioic acid (C13H24O4). Available at:[Link](Note: Linked via primary PubChem CID)

-

Veeprho - Bempedoic acid Impurity 4. Available at:[Link]

Sources

- 1. Bempedoic acid Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. CAS 30313-67-8 - Bempedoic Acid Impurity 4 | Reliable Manufacturer of Impurity Standards [chemicea.com]

- 3. veeprho.com [veeprho.com]

- 4. Nonanedioic acid, 2,2,8,8-tetramethyl- | C13H24O4 | CID 207628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2,2,8,8-tetramethylnonanedioic acid (C13H24O4) [pubchemlite.lcsb.uni.lu]

The Discovery and Development of 2,2,8,8-Tetramethylnonanedioic Acid (Bempedoic Acid): A Technical Whitepaper

Executive Summary

The management of atherosclerotic cardiovascular disease (ASCVD) has long been anchored by statin therapy. However, statin-associated muscle symptoms (SAMS) present a critical clinical bottleneck, leaving a significant subset of high-risk patients unable to achieve low-density lipoprotein cholesterol (LDL-C) targets[1]. The discovery of 2,2,8,8-tetramethylnonanedioic acid (investigational name ETC-1002, generic name bempedoic acid) represents a paradigm shift in lipid-lowering pharmacology. Designed as a "fraudulent fatty acid," this first-in-class small molecule acts as a liver-specific prodrug that competitively inhibits ATP-citrate lyase (ACL)[2][3].

This whitepaper provides an in-depth technical analysis of bempedoic acid, detailing the causality behind its mechanistic design, the self-validating protocols used in its scalable organic synthesis, and the quantitative clinical data validating its efficacy.

Mechanistic Pharmacology: A Self-Validating Prodrug System

The structural design of bempedoic acid is rooted in the "fraudulent fatty acid" concept—synthetic dicarboxylic acids that mimic endogenous fatty acids to modulate metabolic pathways without being fully metabolized themselves[3]. The core innovation of bempedoic acid lies not just in its target (ACL), but in its tissue-specific activation mechanism.

The Causality of Liver-Specific Activation

Bempedoic acid is administered as an inactive prodrug. To exert its pharmacological effect, it must be converted into its active coenzyme A (CoA) thioester, ETC-1002-CoA[2]. This conversion is strictly dependent on the enzyme very long-chain acyl-CoA synthetase 1 (ACSVL1) [1][4].

The causality behind the drug's favorable safety profile is directly linked to the anatomical distribution of ACSVL1. The enzyme is highly expressed in hepatocytes but is completely absent in skeletal muscle [4]. Consequently, while statins inhibit cholesterol biosynthesis systemically (leading to myotoxicity via muscular HMG-CoA reductase inhibition), bempedoic acid remains inert in muscle tissue[1][4].

Once activated in the liver, ETC-1002-CoA competitively inhibits ATP-citrate lyase (ACL), the enzyme responsible for cleaving citrate into acetyl-CoA and oxaloacetate[2]. By depleting the cytosolic acetyl-CoA pool—the fundamental building block for de novo cholesterol and fatty acid synthesis—bempedoic acid suppresses hepatic cholesterol production upstream of HMG-CoA reductase[2][4]. This intracellular cholesterol deficit triggers a compensatory upregulation of LDL receptors (LDLR) on the hepatocyte surface, drastically accelerating the clearance of circulating atherogenic LDL-C particles[4].

Fig 1. Bempedoic acid mechanism: Liver-specific activation via ACSVL1 prevents muscle toxicity.

Chemical Synthesis: Scalable Organic Workflows

The commercial viability of bempedoic acid required the development of a highly scalable, high-yield synthetic route. The synthesis of symmetrical, gem-dimethyl-substituted long-chain dicarboxylic acids is notoriously prone to over-alkylation and unwanted cyclization[3]. To circumvent this, process chemists utilized a highly controlled double-alkylation strategy leveraging a ketone surrogate[5].

Step-by-Step Synthesis Protocol

Phase 1: Alkylation and Halogen Exchange

-

Procedure: Ethyl isobutyrate is reacted with 1,5-dibromopentane in the presence of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -40°C to -78°C[4]. This is followed by a Finkelstein reaction using sodium iodide.

-

Causality: LDA acts as a sterically hindered, non-nucleophilic base that selectively deprotonates the α-carbon of ethyl isobutyrate, initiating a controlled monoalkylation. The subsequent Finkelstein reaction converts the terminal bromide into an alkyl iodide, creating a superior leaving group necessary for the sterically demanding double alkylation in the next phase[5].

-

Self-Validation Checkpoint: The completion of the Finkelstein reaction is visually and gravimetrically validated by the precipitation of insoluble sodium bromide (NaBr) in the reaction solvent, which inherently drives the equilibrium forward and confirms halogen exchange.

Phase 2: TosMIC-Mediated Double Alkylation

-

Procedure: The resulting alkyl iodide is reacted with 0.5 equivalents of toluenesulfonyl isocyanide (TosMIC) under basic conditions to yield an intermediate isonitrile[5].

-

Causality: Direct synthesis of the central ketone via standard enolate chemistry often fails at scale due to polymerization. TosMIC is employed as a highly efficient "ketone surrogate." The isocyanide carbon undergoes two sequential, symmetrical alkylations, effectively linking two aliphatic chains without premature cyclization[5].

-

Self-Validation Checkpoint: The intermediate isonitrile is highly reactive and is not isolated. Instead, reaction completion is confirmed in situ via liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the alkyl iodide before proceeding to hydrolysis[5].

Phase 3: Acidic Hydrolysis and Ketone Unmasking

-

Procedure: The reaction mixture is subjected to acidic conditions (aqueous HCl) in isopropyl acetate to yield a ketone intermediate[5].

-

Causality: Acidic hydrolysis cleaves the tosyl and isocyano groups, unmasking the central ketone. Isopropyl acetate is specifically chosen as the solvent because it provides optimal phase separation during the aqueous workup.

-

Self-Validation Checkpoint: The pH is meticulously adjusted to neutral post-hydrolysis. A stabilized neutral pH validates the complete quenching of excess HCl, ensuring the ketone intermediate remains chemically stable for isolation[5].

Phase 4: Reduction and Saponification

-

Procedure: The ketone is reduced to a secondary alcohol using sodium borohydride (NaBH4). Finally, the terminal ethyl esters are saponified using aqueous potassium hydroxide (KOH) in refluxing ethanol/water to yield the crude API[4][5].

-

Causality: NaBH4 is selected for its mild reducing properties, selectively reducing the central ketone to a hydroxyl group without cleaving the terminal ester moieties. Subsequent saponification unmasks the dicarboxylic acid, generating the final active molecule.

Fig 2. Scalable synthetic workflow of bempedoic acid utilizing TosMIC for double alkylation.

Clinical Pharmacodynamics and Efficacy Data

The clinical validation of bempedoic acid is anchored by the CLEAR (Cholesterol Lowering via Bempedoic acid, an ACL-Inhibiting Regimen) trial program. The data demonstrates robust, predictable LDL-C lowering capabilities, particularly in patient populations with statin intolerance or metabolic syndrome (MetS)[1][6].

Notably, in the CLEAR Outcomes trial involving nearly 14,000 statin-intolerant patients, bempedoic acid not only lowered LDL-C by approximately 29 mg/dL but also achieved a statistically significant 13% relative risk reduction in major adverse cardiovascular events (MACE) over a median follow-up of 40.6 months[1][7]. Furthermore, pooled analyses indicate that patients with baseline metabolic syndrome experience slightly greater placebo-corrected LDL-C reductions (-22.3%) compared to those without MetS (-18.4%), alongside significant reductions in high-sensitivity C-reactive protein (hsCRP)[6].

Quantitative Clinical Data Summary

| Clinical Scenario | Background Therapy | Placebo-Corrected LDL-C Reduction | MACE Reduction | Key Safety Observations |

| High-Risk ASCVD (CLEAR Outcomes) | Minimal/No Statins (Statin-Intolerant) | ~20.0% - 25.0% | 13% Relative Risk Reduction | Increased incidence of hyperuricemia and gout[1][7] |

| Maximally Tolerated Statins (CLEAR Harmony/Wisdom) | High-Intensity Statins | ~15.0% - 20.0% | N/A (Endpoint was LDL-C) | Slight increase in cholelithiasis; no increase in myotoxicity[1] |

| Combination Therapy | Ezetimibe (Statin-Intolerant) | ~35.0% - 38.0% | N/A | Highly synergistic lipid-lowering; well tolerated[1] |

| Metabolic Syndrome (MetS) Subgroups | Variable | ~22.3% (vs. 18.4% in non-MetS) | N/A | Significant reductions in hsCRP and fasting glucose[6] |

Safety Profile and Metabolic Considerations

Because bempedoic acid acts upstream of HMG-CoA reductase and is liver-specific, it successfully bypasses the myotoxicity pathways associated with statins[4][7]. However, the inhibition of ACL and subsequent metabolic shifts introduce distinct safety considerations:

-

Hyperuricemia and Gout: Bempedoic acid competes with uric acid for renal transporter OAT2 (Organic Anion Transporter 2). This competitive inhibition at the renal proximal tubule can elevate serum uric acid levels, leading to a slight but statistically significant increase in the incidence of gout (approx. 3.1% vs 2.1% for placebo)[1][7].

-

Pleiotropic Metabolic Effects: Preclinical models have shown that bempedoic acid also activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis[2]. While the primary human lipid-lowering effect is driven by ACL inhibition, this concurrent AMPK activation is hypothesized to contribute to the observed improvements in glycemic control and systemic inflammation (hsCRP reduction) seen in clinical trials[2][6].

References

-

Bempedoic acid: mechanism, evidence, safety, and guideline role in 2025 ESCardio [Link]

-

Reshaping Dyslipidaemia Treatment with Bempedoic Acid—A Narrative Review MDPI [Link]

-

Efficacy and Safety of Bempedoic Acid in Patients With and Without Metabolic Syndrome medRxiv [Link]

-

AMP-activated protein kinase and ATP-citrate lyase are two distinct molecular targets for ETC-1002 NIH / PMC [Link]

-

Bempedoic Acid a Small Molecule Drug Process and Synthesis Semantic Scholar [Link]

-

Bempedoic Acid and the Fraudulent Fatty Acid Family ACS Publications [Link]

Sources

- 1. Bempedoic acid: mechanism, evidence, safety, and guideline role in 2025 [escardio.org]

- 2. AMP-activated protein kinase and ATP-citrate lyase are two distinct molecular targets for ETC-1002, a novel small molecule regulator of lipid and carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. How is Bempedoic Acid Synthesised?_Chemicalbook [chemicalbook.com]

- 6. medrxiv.org [medrxiv.org]

- 7. Reshaping Dyslipidaemia Treatment with Bempedoic Acid—A Narrative Review | MDPI [mdpi.com]

2,2,8,8-Tetramethylnonanedioic Acid: Comprehensive Safety, Handling, and Analytical Profiling in Drug Development

Executive Summary

In the landscape of modern cardiovascular drug development, the rigorous control of synthetic intermediates and impurities is paramount to ensuring patient safety and therapeutic efficacy. 2,2,8,8-Tetramethylnonanedioic acid (CAS: 30313-67-8) is a highly branched aliphatic dicarboxylic acid that frequently emerges as a critical impurity during the synthesis of advanced active pharmaceutical ingredients (APIs).

This whitepaper provides an authoritative, in-depth guide for researchers and drug development professionals. By bridging physicochemical theory with field-proven laboratory practices, we establish a self-validating framework for the safe handling and precise analytical quantification of this compound.

Chemical Identity and Physicochemical Properties

To design effective handling and analytical protocols, we must first understand the molecule's intrinsic properties. 2,2,8,8-Tetramethylnonanedioic acid features a nonanedioic (azelaic) acid backbone flanked by four methyl groups at the 2 and 8 positions.

Causality in Molecular Behavior: The unique branched structure introduces significant steric hindrance around the carboxylic acid functional groups. This steric bulk reduces its susceptibility to standard nucleophilic attacks, making it chemically stable but persistent as an impurity[1]. Furthermore, the dense hydrocarbon branching significantly increases its lipophilicity, dictating its solubility profile—it is highly soluble in organic solvents like methanol but exhibits poor aqueous solubility[2].

Quantitative Data Summary

The following table summarizes the core physicochemical metrics that govern the compound's behavior in both biological and analytical systems, as sourced from the PubChem database[2]:

| Property | Value | Implication for Laboratory Handling |

| Molecular Formula | C₁₃H₂₄O₄ | Defines mass spectrometric targeting. |

| Molecular Weight | 244.33 g/mol | Used for precise standard molarity calculations. |

| XLogP3 (Lipophilicity) | 3.4 | High hydrophobicity; requires organic solvents for complete dissolution. |

| Hydrogen Bond Donors | 2 | Capable of interacting with polar stationary phases. |

| Hydrogen Bond Acceptors | 4 | Influences ionization efficiency in mass spectrometry. |

| Rotatable Bonds | 8 | High conformational flexibility. |

Pharmacological Context: The Bempedoic Acid Connection

The primary relevance of 2,2,8,8-tetramethylnonanedioic acid in modern drug development is its role as a monitored impurity in the synthesis of Bempedoic acid (ETC-1002)[3]. Bempedoic acid is an ATP-citrate lyase (ACL) inhibitor prescribed to lower low-density lipoprotein cholesterol (LDL-C) in patients intolerant to statins.

The Mechanistic Link: Bempedoic acid is structurally characterized as 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid (a 15-carbon chain). During the complex chemical elongation processes required to build this long-chain API, side reactions or oxidative cleavages can yield the shorter 9-carbon chain of 2,2,8,8-tetramethylnonanedioic acid[3]. If not rigorously purged via chromatography or crystallization, this impurity can carry over into the final drug product, posing risks of off-target toxicity and reduced therapeutic efficacy.

Synthesis pathways, impurity generation, and API pharmacological targeting.

Safety, Toxicity, and Handling Protocols

As a Senior Application Scientist, I emphasize that safety protocols must be rooted in molecular causality rather than rote memorization. While 2,2,8,8-tetramethylnonanedioic acid is not classified as acutely toxic or dangerous goods for transport, its physical state and lipophilicity demand specific precautions[4].

Hazard Causality

-

Dermal/Ocular Contact: Because of its high XLogP3 (3.4), the compound can readily partition into the lipid bilayers of human skin and mucous membranes. While the steric hindrance prevents severe corrosive burns typical of smaller acids, it can cause persistent mechanical and mild chemical irritation.

-

Inhalation: Handled primarily as a fine crystalline powder, it poses a significant risk of dust formation, which can irritate the respiratory tract.

Self-Validating Handling & Storage Protocol

To ensure operator safety and material integrity, implement the following step-by-step methodology:

-

Environmental Control: Always weigh and transfer the powder inside a certified chemical fume hood.

-

Validation Check: Ensure the hood's airflow monitor reads between 80-100 FPM before opening the compound container.

-

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety goggles, and a cotton lab coat. If handling bulk quantities outside of engineering controls, a self-contained breathing apparatus or N95/P100 particulate respirator is strictly required to prevent dust inhalation[4].

-

Storage Conditions: Store the material at 2-8°C (refrigerator) in a tightly sealed, opaque container[5].

-

Causality: Cold storage minimizes the kinetic energy available for slow oxidative degradation of the hydrocarbon backbone, ensuring the reference standard remains pure for analytical calibration.

-

-

Spill Response & First Aid: In the event of exposure, immediately flush the affected skin or eyes with copious amounts of water. For laboratory spills, sweep up the powder gently to avoid aerosolizing the dust, and wash the area thoroughly with water[4].

Analytical Workflows: Impurity Profiling via HPLC-MS/MS

To guarantee the biological safety of Bempedoic acid batches, detecting 2,2,8,8-tetramethylnonanedioic acid at trace levels (ppm) is non-negotiable. The following HPLC-MS/MS protocol is designed as a self-validating system that leverages the compound's specific physicochemical traits.

Step-by-step analytical workflow for HPLC-MS/MS impurity profiling.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Action: Accurately weigh 10 mg of the API sample and dissolve it in 10 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Sonicate for 5 minutes.

-

Causality: Methanol is selected over aqueous buffers due to the impurity's high lipophilicity. Water would cause the highly branched tetramethyl structure to precipitate out of solution, leading to false-negative quantifications.

Step 2: Chromatographic Separation

-

Action: Inject 5 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 100 mm). Utilize a gradient mobile phase consisting of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

-

Causality: The hydrophobic C18 stationary phase effectively retains the lipophilic methyl groups. The addition of 0.1% Formic Acid suppresses the ionization of the carboxylic acid groups in the liquid phase, keeping the molecule neutral during separation to prevent peak tailing.

Step 3: Mass Spectrometry Detection

-

Action: Configure the mass spectrometer with an Electrospray Ionization (ESI) source operating in Negative Ion Mode (ESI-) . Monitor the specific transition for the deprotonated molecular ion [M-H]⁻ at m/z 243.3.

-

Causality: Dicarboxylic acids readily donate protons. ESI- mode capitalizes on this, providing a highly sensitive and specific signal that is largely free from the background chemical noise typically observed in positive ion mode.

Step 4: System Validation (The Self-Validating Loop)

-

Action: Program the autosampler to inject a pure Methanol blank immediately following the highest calibration standard and before any unknown API samples.

-

Causality: Lipophilic compounds are notorious for adhering to the column matrix and causing "carryover." Observing a flat, clean baseline in the blank injection mathematically validates that the column washing phase is sufficient, ensuring that subsequent sample readings are true and not artificially inflated by residual impurity.

References

-

Nonanedioic acid, 2,2,8,8-tetramethyl- | C13H24O4 | CID 207628 , PubChem (National Center for Biotechnology Information),[Link]

-

MSDS - Bempedoic Acid Impurity 4 , KM Pharma Solution Private Limited,[Link]

Sources

- 1. CAS 30313-67-8: 2,2,8,8-tetramethylnonanedioic acid [cymitquimica.com]

- 2. Nonanedioic acid, 2,2,8,8-tetramethyl- | C13H24O4 | CID 207628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bempedoic acid Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. kmpharma.in [kmpharma.in]

- 5. pharmaffiliates.com [pharmaffiliates.com]

Application Note: Laboratory Preparation and Validation of 2,2,8,8-Tetramethylnonanedioic Acid

Executive Summary & Mechanistic Rationale

2,2,8,8-Tetramethylnonanedioic acid (CAS: 30313-67-8)[1] is a highly branched, symmetric aliphatic dicarboxylic acid[2]. In pharmaceutical development, it is primarily utilized as a critical reference standard and process impurity (designated as Impurity 4 or 6) in the synthesis of Bempedoic acid, a first-in-class ATP citrate lyase (ACL) inhibitor used for lipid-lowering therapies[1][3].

The presence of gem-dimethyl groups at both α-positions imparts significant steric hindrance, which fundamentally alters its reactivity profile compared to linear dicarboxylic acids. The most efficient laboratory-scale preparation involves the double alkylation of 1,5-dibromopentane using the lithium enolate of ethyl isobutyrate, followed by a sterically forced saponification[4].

Causality in Experimental Design

-

Enolate Generation: Lithium diisopropylamide (LDA) is utilized at cryogenic temperatures (-78 °C) to quantitatively deprotonate ethyl isobutyrate. LDA is chosen for its extreme steric bulk, which prevents unwanted nucleophilic acyl substitution at the ester carbonyl[4].

-

Chelation and Alkylation: The addition of a chelating agent, such as N,N'-dimethylpropyleneurea (DMPU), is critical. DMPU disrupts the hexameric/tetrameric aggregation states of the lithium enolate in THF, generating highly reactive monomeric enolates. This accelerates the subsequent bimolecular nucleophilic substitution ( SN2 ) with 1,5-dibromopentane[4].

-

Sterically Hindered Saponification: The resulting intermediate, diethyl 2,2,8,8-tetramethylnonanedioate[5], features ester groups shielded by adjacent gem-dimethyl moieties. Standard mild hydrolysis conditions will fail. A harsh saponification protocol (refluxing concentrated NaOH in ethanol/water) is required to drive the formation of the tetrahedral intermediate and achieve complete hydrolysis.

Quantitative Data & Target Metrics

Table 1: Physicochemical Properties of Reagents and Targets

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Synthetic Role |

| 1,5-Dibromopentane | C5H10Br2 | 229.94 | 111-24-0 | Electrophilic Core |

| Ethyl Isobutyrate | C6H12O2 | 116.16 | 97-62-1 | Pro-nucleophile |

| Diethyl 2,2,8,8-tetramethylnonanedioate | C17H32O4 | 300.43 | N/A | Intermediate[5] |

| 2,2,8,8-Tetramethylnonanedioic acid | C13H24O4 | 244.33 | 30313-67-8 | Target Product [2] |

Synthetic Workflow Visualization

Figure 1: Synthetic workflow for 2,2,8,8-tetramethylnonanedioic acid via enolate alkylation.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Diethyl 2,2,8,8-tetramethylnonanedioate

-

Apparatus Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

-

Enolate Generation: Charge the flask with anhydrous THF (150 mL) and diisopropylamine (2.3 eq, 50 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-butyllithium (2.2 eq, 2.5 M in hexanes) and stir for 30 minutes to generate LDA.

-

Causality: Cryogenic temperatures are mandatory to prevent the degradation of the highly reactive LDA and to ensure kinetic control over the deprotonation[4].

-

-

Ester Addition: Slowly add ethyl isobutyrate (2.1 eq, 46 mmol) via the addition funnel over 15 minutes. Stir the mixture at -78 °C for 1 hour.

-

Validation Checkpoint: The solution should remain clear and pale yellow, indicating successful enolate formation without Claisen self-condensation.

-

-

Alkylation: Add DMPU (2.0 eq) followed by the dropwise addition of 1,5-dibromopentane (1.0 eq, 22 mmol).

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction with saturated aqueous NH4Cl (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via silica gel flash chromatography (Hexanes:EtOAc 95:5) to isolate diethyl 2,2,8,8-tetramethylnonanedioate as a pale yellow liquid[6].

Protocol B: Saponification to 2,2,8,8-Tetramethylnonanedioic Acid

-

Solvent Setup: Dissolve the purified diethyl 2,2,8,8-tetramethylnonanedioate (10 mmol) in absolute ethanol (50 mL) in a 250 mL round-bottom flask.

-

Base Addition: Add a concentrated aqueous solution of NaOH (10.0 eq, 100 mmol in 20 mL H2O).

-

Causality: The gem-dimethyl groups create severe steric shielding around the ester carbonyls. A massive excess of hydroxide and high thermal energy are required to force the formation of the tetrahedral intermediate.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 85 °C (reflux) for 24 to 48 hours.

-

Validation Checkpoint: Perform TLC (Hexanes:EtOAc 8:2). The reaction is complete when the high-Rf ester spot completely disappears, leaving baseline material (the highly polar sodium salt of the di-acid).

-

-

Ethanol Removal: Cool the mixture to room temperature and remove the ethanol in vacuo. Dilute the remaining aqueous layer with 30 mL of distilled water.

-

Acidification: Cool the aqueous solution in an ice bath. Slowly add 6M HCl dropwise until the pH reaches < 2.

-

Causality: Protonating the carboxylate salts neutralizes their charge, drastically decreasing their aqueous solubility and driving the precipitation of the highly hydrophobic target molecule[1].

-

-

Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake with ice-cold water (3 x 20 mL) to remove residual inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 45 °C overnight to yield pure 2,2,8,8-tetramethylnonanedioic acid[2].

Analytical Validation & Self-Validating System

To ensure strict scientific integrity, the synthesized compound must be validated against the following self-validating analytical metrics to confirm complete conversion and structural identity.

Table 2: Analytical Validation Parameters

| Analytical Technique | Target Metric / Observation | Mechanistic Significance |

| TLC (Hexane:EtOAc 8:2) | Rf ~0.6 (Intermediate) | Confirms complete dialkylation of 1,5-dibromopentane. |

| 1H NMR (CDCl3) - Intermediate | δ 4.10 (q, 4H), 1.25 (t, 6H) | Confirms the presence of the ethyl ester protecting groups. |

| 1H NMR (CDCl3) - Target | Disappearance of δ 4.10 and 1.25 | Self-validating metric confirming 100% saponification. |

| Mass Spectrometry (ESI-) | m/z 243.1[M-H]- | Validates the molecular weight (244.33 g/mol ) of the final di-acid[2]. |

Sources

- 1. CAS 30313-67-8: 2,2,8,8-tetramethylnonanedioic acid [cymitquimica.com]

- 2. Nonanedioic acid, 2,2,8,8-tetramethyl- | C13H24O4 | CID 207628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 30313-67-8 - Bempedoic Acid Impurity 4 | Reliable Manufacturer of Impurity Standards [chemicea.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diethyl 2,2,8,8-tetramethylnonanedioate | C17H32O4 | CID 164899514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethyl 2,2,8,8-tetramethylnonanedioate - Daicel Pharma Standards [daicelpharmastandards.com]

Comprehensive Application Note: 1H and 13C NMR Characterization of 2,2,8,8-Tetramethylnonanedioic Acid

Target Audience: Analytical Chemists, NMR Spectroscopists, and Drug Development Professionals. Compound: 2,2,8,8-Tetramethylnonanedioic acid (CAS: 30313-67-8) Context: Active Pharmaceutical Ingredient (API) Quality Control and Impurity Profiling (Bempedoic Acid Di-Acid Impurity).

Introduction and Clinical Context

In the development and commercial manufacturing of lipid-lowering therapeutics, particularly ATP citrate lyase (ACL) inhibitors like Bempedoic Acid, rigorous impurity profiling is a strict regulatory requirement for ANDA filings and API release[1]. 2,2,8,8-Tetramethylnonanedioic acid (often designated as Bempedoic Acid Di-Acid Impurity) is a critical synthetic byproduct and degradation standard[2][3].

Because this impurity lacks the central hydroxyl group present in the active drug, its polarity and molecular symmetry differ significantly. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for its unequivocal identification. The molecule possesses a highly symmetric C2v geometry in solution, which simplifies the spin systems but requires high-resolution techniques to differentiate the heavily overlapped aliphatic methylene envelope[4].

Structural Symmetry and Chemical Shift Causality

Understanding the causality behind the chemical shifts is essential for accurate spectral interpretation. The molecule consists of a nonanedioic acid backbone with gem-dimethyl substitutions at the C2 and C8 positions.

-

Steric and Inductive Effects (1H NMR): The quaternary carbons (C2, C8) block the direct deshielding anisotropic effect of the carbonyl groups. However, the 12 protons of the four methyl groups are highly equivalent due to rapid free rotation and molecular symmetry, appearing as a massive, sharp singlet. The adjacent methylenes (C3, C7) are slightly deshielded compared to the bulk chain due to their proximity to the electron-withdrawing quaternary center.

-

Gamma-Gauche Effects (13C NMR): In the carbon spectrum, the gem-dimethyl groups exert a strong steric γ -gauche shielding effect on the C4 and C6 carbons, pushing their resonance significantly upfield compared to a standard linear aliphatic chain.

Fig 1. NMR Assignment Map mapping structural causality to chemical shifts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in API impurity characterization[3], the NMR acquisition must function as a self-validating system. The following protocol embeds internal quality checks to guarantee data integrity.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15–20 mg of 2,2,8,8-Tetramethylnonanedioic acid in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl3 is chosen over DMSO−d6 because the non-polar aliphatic backbone is highly lipophilic. The TMS serves as an internal chemical shift reference (0.00 ppm), validating the spectral axis.

-

-

Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube.

-

Causality: Removes undissolved particulates or paramagnetic impurities (e.g., trace metals from synthesis) that would cause localized magnetic field inhomogeneities and broaden the spectral lines.

-

-

Locking and Shimming (Validation Step): Lock the spectrometer to the deuterium frequency of CDCl3 . Shim the Z and Z2 gradients until the TMS signal exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz .

-

Causality: If the TMS peak is broader than 1.0 Hz or asymmetrical, the magnetic field is inhomogeneous, and the subtle multiplet splitting of the C3/C4 methylenes will be lost. Do not proceed until shimming is optimized.

-

-

1H NMR Acquisition: Acquire using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay ( D1 ) of 2 seconds.

-

13C NMR Acquisition: Acquire using proton-decoupled 30° pulse program (zgpg30), minimum 512 scans, and a D1 of 2 seconds.

-

Causality: The quaternary carbons (C2, C8) lack attached protons and rely solely on long-range dipole-dipole relaxation. A sufficient D1 ensures these carbons fully relax between pulses, allowing them to be accurately integrated and observed against the baseline noise.

-

Fig 2. Self-validating NMR acquisition workflow for API impurity profiling.

Quantitative Data Presentation

The following tables summarize the expected high-resolution NMR data for 2,2,8,8-Tetramethylnonanedioic acid, extrapolated from verified structural analogs and certified reference standards[2][4][5].

Table 1: 1H NMR Assignments (400 MHz, CDCl3 )

Self-Validation Check: The total integration must equal 24 protons. The ratio of the methyl singlet (12H) to the combined methylene envelope (10H) must be exactly 1.2 : 1 . Any deviation indicates co-eluting impurities or incomplete relaxation.

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling ( J in Hz) | Mechanistic Note |

| C1, C9 (-COOH) | 11.53 | Broad Singlet (br s) | 2H | - | Highly deshielded due to hydrogen bonding; broadens due to chemical exchange. |

| C3, C7 (-CH2-) | 1.52 | Multiplet (m) | 4H | ~ 7.0 | Deshielded relative to bulk chain due to proximity to the C2/C8 quaternary centers. |

| C4, C6 (-CH2-) | 1.28 | Multiplet (m) | 4H | - | Overlaps with C5; standard aliphatic environment. |

| C5 (-CH2-) | 1.25 | Multiplet (m) | 2H | - | Central methylene; least affected by end-group inductive effects. |

| -CH3 (Geminal) | 1.18 | Singlet (s) | 12H | - | Sharp, intense signal due to high symmetry and lack of adjacent scalar coupling. |

Table 2: 13C NMR Assignments (101 MHz, CDCl3 )

| Position | Chemical Shift (ppm) | Type | Mechanistic Note |

| C1, C9 | 185.0 | C=O | Carbonyl carbon; highly deshielded by electronegative oxygens[5]. |

| C2, C8 | 42.3 | C (Quat) | Alpha-quaternary carbon; characteristic shift for gem-dimethyl substituted acids[4]. |

| C3, C7 | 40.6 | CH2 | Beta-methylene; shifted downfield due to adjacent quaternary center. |

| C5 | 30.0 | CH2 | Central methylene; typical unperturbed aliphatic shift. |

| -CH3 | 25.2 | CH3 | Gem-dimethyl carbons; highly equivalent[5]. |

| C4, C6 | 24.8 | CH2 | Shielded significantly by the γ -gauche effect from the C2/C8 methyls[4]. |

Advanced 2D NMR Workflows for Definitive Elucidation

If the 1D 1H NMR methylene envelope (1.25 - 1.52 ppm) cannot be confidently integrated due to matrix interference, 2D NMR is required.

-

HSQC (Heteronuclear Single Quantum Coherence): Use HSQC to separate the overlapping proton signals across the highly resolved 13C dimension. The C4/C6 protons (~1.28 ppm) will clearly separate from the C5 protons (~1.25 ppm) because their corresponding carbons are >5 ppm apart (24.8 ppm vs 30.0 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): To definitively prove the structure is the di-acid impurity and not a truncated degradation product, look for the critical 3JCH correlation between the sharp methyl proton singlet (1.18 ppm) and the carbonyl carbon (185.0 ppm). The presence of this cross-peak confirms the intact gem-dimethyl carboxylic acid terminus.

References

-

BEMPEDOIC ACID – a near term launch opportunity for generic pharma manufacturers Dr. Reddy's Laboratories[Link]

-

TosMIC-free synthesis of bempedoic acid, a hypercholesterolemia drug Arkivoc (2024)[Link]

Sources

Application Note: High-Resolution UHPLC-MS/MS Characterization of 2,2,8,8-Tetramethylnonanedioic Acid

Executive Summary

In pharmaceutical drug development, the rigorous monitoring of process-related impurities is a regulatory imperative. 2,2,8,8-Tetramethylnonanedioic acid (CAS 30313-67-8), also known as 2,2,8,8-tetramethylazelaic acid, is a critical dicarboxylic acid impurity (Impurity 6) generated during the synthesis of Bempedoic Acid—a first-in-class ATP citrate lyase (ACL) inhibitor used for lipid regulation[1][2].

Because aliphatic dicarboxylic acids lack a conjugated π-system, they do not possess a UV-absorbing chromophore, rendering traditional HPLC-UV methods highly insensitive and prone to matrix interference. To solve this analytical challenge, this application note details a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol. This method leverages negative electrospray ionization (ESI-) and specific collision-induced dissociation (CID) pathways to achieve trace-level quantification and definitive structural elucidation.

Mechanistic Rationale & Structural Insights

The Case for Negative Electrospray Ionization (ESI-)

2,2,8,8-Tetramethylnonanedioic acid (C₁₃H₂₄O₄) features two terminal carboxylic acid groups with an exact monoisotopic mass of 244.1675 Da[3]. In solution, these acidic moieties readily donate protons. By utilizing ESI in the negative ion mode, we can efficiently generate the deprotonated precursor ion [M-H]⁻ at m/z 243.16.

Expertise Insight: The choice of mobile phase additive is critical here. While Formic Acid is a standard LC-MS additive, its high proton concentration drives the equilibrium of carboxylic acids toward their neutral, un-ionized state (R-COOH), severely suppressing the [M-H]⁻ signal. To maximize ionization efficiency, this protocol utilizes a weak buffer—10 mM Ammonium Acetate (pH ~6.8)—which maintains a favorable environment for deprotonation while providing sufficient ionic strength for sharp chromatographic peak shapes.

Collision-Induced Dissociation (CID) Pathways

Upon isolation of the [M-H]⁻ precursor ion in the first quadrupole (Q1), collision-induced dissociation (CID) with Argon gas in Q2 drives specific, predictable fragmentation pathways characteristic of acyclic dicarboxylic acids[4]. The primary mechanisms involve:

-

Dehydration: Loss of H₂O (-18 Da) from the carboxyl group, leading to the formation of a reactive ynolate anion at m/z 225.15[4].

-

Decarboxylation: Loss of CO₂ (-44 Da) from the non-ionized carboxyl group, yielding an abundant product ion at m/z 199.17.

-

Concerted Elimination: Sequential loss of both H₂O and CO₂, resulting in a terminal fragment at m/z 181.16.

These neutral losses provide a highly specific Multiple Reaction Monitoring (MRM) fingerprint. By monitoring the ratio between the quantifier (m/z 199.2) and qualifier (m/z 225.2) ions, the assay becomes self-validating ; any deviation in this ratio flags potential matrix interference, ensuring absolute trustworthiness in the data.

Collision-induced dissociation (CID) fragmentation pathway of 2,2,8,8-tetramethylnonanedioic acid.

Analytical Workflow & Methodologies

UHPLC-MS/MS analytical workflow for dicarboxylic acid quantification.

Step-by-Step Sample Preparation

To correct for ionization suppression and extraction variability, a Stable Isotope-Labeled Internal Standard (SIL-IS) or a structural analog (e.g., Sebacic acid-d16) must be used.

-

Stock Solution Preparation: Dissolve 1.0 mg of 2,2,8,8-tetramethylnonanedioic acid reference standard in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

-

Internal Standard (IS) Spiking: Prepare a working IS solution of Sebacic acid-d16 at 100 ng/mL in 50:50 (v/v) Water:Acetonitrile.

-

Sample Dilution: Dilute the Active Pharmaceutical Ingredient (API) or reaction mixture in the IS working solution to a final concentration within the linear dynamic range (typically 1 ng/mL to 1000 ng/mL).

-

Filtration: Pass the final sample through a 0.22 µm PTFE syringe filter to remove particulates prior to UHPLC injection.

Chromatographic Separation Strategy

The presence of gem-dimethyl groups at the C2 and C8 positions exerts significant steric hindrance around the carboxylate moieties and increases the overall lipophilicity of the molecule (XLogP3 = 3.4)[3]. Consequently, a robust reversed-phase sub-2-micron C18 column is required, and elution will occur at a higher organic solvent composition compared to unbranched aliphatic diacids.

Quantitative Data & Instrument Parameters

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 2,2,8,8-Tetramethylnonanedioic acid |

| CAS Number | 30313-67-8 |

| Molecular Formula | C₁₃H₂₄O₄ |

| Molecular Weight | 244.33 g/mol |

| Monoisotopic Exact Mass | 244.1675 Da |

| XLogP3 | 3.4 |

Table 2: UHPLC Gradient Conditions Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Column Temp: 40 °C | Injection Volume: 2 µL

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (10 mM NH₄OAc in H₂O) | % Mobile Phase B (100% Acetonitrile) |

|---|---|---|---|

| 0.0 | 0.4 | 90 | 10 |

| 1.0 | 0.4 | 90 | 10 |

| 4.0 | 0.4 | 10 | 90 |

| 5.5 | 0.4 | 10 | 90 |

| 5.6 | 0.4 | 90 | 10 |

| 7.0 | 0.4 | 90 | 10 |

Table 3: MS/MS Source Parameters (Triple Quadrupole)

| Parameter | Setting |

|---|---|

| Ionization Mode | ESI Negative (ESI-) |

| Capillary Voltage | 2.5 kV |

| Desolvation Temperature | 450 °C |

| Desolvation Gas Flow | 800 L/hr (N₂) |

| Cone Gas Flow | 50 L/hr (N₂) |

| Collision Gas | Argon (2.0 x 10⁻³ mbar) |

Table 4: MRM Transitions & Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

|---|---|---|---|---|---|

| 2,2,8,8-Tetramethylnonanedioic acid | 243.2 | 199.2 | 50 | 15 | Quantifier (-CO₂) |

| 2,2,8,8-Tetramethylnonanedioic acid | 243.2 | 225.2 | 50 | 12 | Qualifier (-H₂O) |

| 2,2,8,8-Tetramethylnonanedioic acid | 243.2 | 181.2 | 50 | 20 | Qualifier (-H₂O, -CO₂) |

Conclusion

The detection and quantification of 2,2,8,8-tetramethylnonanedioic acid require specialized analytical approaches due to its aliphatic nature and lack of UV absorbance. By employing a weak ammonium acetate buffer to promote negative electrospray ionization, and utilizing specific decarboxylation and dehydration CID pathways, this UHPLC-MS/MS protocol provides a highly sensitive, self-validating framework. This methodology ensures that drug development professionals can confidently monitor this critical impurity during the synthesis and scale-up of Bempedoic Acid.

Sources

Application Notes and Protocols for the Polymerization of 2,2,8,8-Tetramethylnonanedioic Acid with Diols

Introduction

Polyesters represent a highly versatile class of polymers, with applications spanning from commodity plastics to high-performance engineering materials and advanced biomedical devices.[1] The properties of these polymers are intrinsically linked to the chemical structures of their constituent diacid and diol monomers. The incorporation of unique monomer architectures is a key strategy for tailoring polymer characteristics to meet the demands of specific applications.

This document provides a detailed guide for the synthesis and characterization of polyesters derived from 2,2,8,8-tetramethylnonanedioic acid . This aliphatic dicarboxylic acid is distinguished by the presence of quaternary carbon atoms adjacent to the carboxylic acid functionalities, which introduces significant steric hindrance. This structural feature is anticipated to impart unique properties to the resulting polyesters, such as increased thermal stability, altered crystallinity, and modified solubility, making them of considerable interest for researchers, scientists, and drug development professionals.

The protocols outlined herein focus on melt polycondensation, a widely used and scalable method for polyester synthesis.[2] We will explore the polymerization of 2,2,8,8-tetramethylnonanedioic acid with two representative diols: a flexible, linear diol (1,4-butanediol) and a more rigid, cycloaliphatic diol (1,4-cyclohexanedimethanol). This guide will provide not only step-by-step procedures but also the scientific rationale behind the experimental design, enabling researchers to adapt and innovate upon these foundational methods.

Principles of Polymerization: Navigating Steric Hindrance

The synthesis of polyesters from a diacid and a diol is a classic example of step-growth polymerization, specifically a polycondensation reaction where a small molecule, in this case water, is eliminated. The reaction typically proceeds in two stages:

-

Esterification: In the initial stage, the dicarboxylic acid and the diol react to form low molecular weight oligomers. This stage is primarily driven by the removal of water from the reaction mixture at elevated temperatures.

-

Polycondensation: To achieve high molecular weight polymer, the reaction is subjected to higher temperatures and a high vacuum. This facilitates the removal of the last traces of water and any excess diol, driving the equilibrium towards the formation of long polyester chains.

A critical consideration in the polymerization of 2,2,8,8-tetramethylnonanedioic acid is the steric hindrance imparted by the four methyl groups. This bulkiness can significantly influence the reactivity of the carboxylic acid groups. Consequently, more forcing reaction conditions, such as higher temperatures or more effective catalysts, may be necessary to achieve high molecular weight polymers compared to linear, unhindered diacids.[3] The choice of catalyst is crucial; common polyesterification catalysts include titanium(IV) isopropoxide, tin(II) octoate, and p-toluenesulfonic acid.[4][5] For sterically hindered systems, catalysts that are less sensitive to steric bulk are often preferred.

The incorporation of the bulky 2,2,8,8-tetramethylnonanedioic acid moiety into the polyester backbone is also expected to disrupt chain packing and reduce crystallinity, leading to more amorphous materials with potentially lower melting points but higher glass transition temperatures (Tg) compared to polyesters derived from linear diacids of similar chain length.[6]

Experimental Workflow for Melt Polycondensation

The following diagram illustrates the general two-stage melt polycondensation process for the synthesis of polyesters from 2,2,8,8-tetramethylnonanedioic acid and a diol.

Caption: Workflow for two-stage melt polycondensation.

Detailed Protocols

Protocol 1: Synthesis of Poly(butylene 2,2,8,8-tetramethylnonanedioate)

This protocol describes the synthesis of a polyester from 2,2,8,8-tetramethylnonanedioic acid and a flexible, linear diol, 1,4-butanediol.

Materials:

-

2,2,8,8-Tetramethylnonanedioic acid

-

1,4-Butanediol (reagent grade, distilled before use)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) or another suitable catalyst

-

High-purity nitrogen gas

-

Chloroform (for dissolution)

-

Methanol (for precipitation)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a collection flask.

-

Heating mantle with a temperature controller

-

High-vacuum pump

-

Schlenk line for inert gas handling

Procedure:

Stage 1: Esterification

-

Charge the reaction flask with 2,2,8,8-tetramethylnonanedioic acid (1.0 mol equivalent), 1,4-butanediol (1.2 mol equivalent; a 20% molar excess is used to compensate for losses due to volatilization), and the catalyst (e.g., 0.05-0.1 mol% relative to the diacid).

-

Assemble the glassware and purge the system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen flow throughout this stage.

-

Begin stirring and gradually heat the reaction mixture to 180-200°C. As the reaction proceeds, water will be generated and distill over into the collection flask.

-

Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected. The reaction mixture should become clear and homogenous.

Stage 2: Polycondensation

-

Gradually increase the temperature of the reaction mixture to 220-250°C.

-

Slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This will facilitate the removal of the remaining water and excess 1,4-butanediol, driving the polymerization to completion.

-

As the polycondensation reaction proceeds, a significant increase in the viscosity of the molten polymer will be observed. This can be monitored by the torque on the mechanical stirrer.

-

Continue the reaction under high vacuum for an additional 3-5 hours, or until the desired melt viscosity is achieved, which is indicative of the formation of a high molecular weight polymer.

Polymer Isolation and Purification:

-

Remove the heating mantle and allow the reactor to cool to room temperature under a positive pressure of nitrogen.

-

Once cooled, the solid polymer can be dissolved in a suitable solvent such as chloroform.

-

Precipitate the polyester by slowly adding the chloroform solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring. This step helps to remove unreacted monomers and low molecular weight oligomers.

-

Collect the precipitated polymer by filtration and wash with fresh methanol.

-

Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Synthesis of Poly(1,4-cyclohexylenedimethylene 2,2,8,8-tetramethylnonanedioate)

This protocol details the synthesis of a polyester with a more rigid backbone using the cycloaliphatic diol, 1,4-cyclohexanedimethanol.

Materials and Equipment:

-

Same as in Protocol 1, with 1,4-cyclohexanedimethanol replacing 1,4-butanediol.

Procedure:

The procedure is largely the same as for Protocol 1, with the following modifications due to the higher boiling point and rigidity of 1,4-cyclohexanedimethanol:

-

A smaller excess of 1,4-cyclohexanedimethanol (e.g., 1.1 mol equivalent) may be sufficient due to its lower volatility compared to 1,4-butanediol.

-

The polycondensation temperature may need to be slightly higher (e.g., 240-260°C) to maintain a molten state as the molecular weight and viscosity increase.

Data Presentation: Expected Polymer Properties

The following table summarizes the key reaction parameters and expected properties of the polyesters synthesized according to the protocols above. These are estimated values based on general principles of polyester chemistry and the known effects of sterically hindered monomers.[6][7]

| Parameter | Poly(butylene 2,2,8,8-tetramethylnonanedioate) | Poly(1,4-cyclohexylenedimethylene 2,2,8,8-tetramethylnonanedioate) |

| Monomer Ratio (Diacid:Diol) | 1 : 1.2 | 1 : 1.1 |

| Catalyst Concentration (mol%) | 0.05 - 0.1 | 0.05 - 0.1 |

| Esterification Temperature (°C) | 180 - 200 | 180 - 200 |

| Polycondensation Temp. (°C) | 220 - 250 | 240 - 260 |

| Expected Appearance | Colorless to pale yellow, amorphous solid | Colorless to pale yellow, amorphous solid |

| Expected Glass Transition (Tg) | Moderate | High |

| Expected Crystallinity | Low to amorphous | Amorphous |

| Solubility | Soluble in chlorinated solvents (chloroform, dichloromethane) | Soluble in chlorinated solvents |

Characterization of the Resulting Polyesters

To confirm the successful synthesis and to determine the properties of the polyesters, the following characterization techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polyester and to verify the incorporation of both the diacid and diol monomers.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch (~1735 cm⁻¹).

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polyester.[6]

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.[6]

Chemical Structure of the Resulting Polyester

The general chemical structure of the polyester formed from 2,2,8,8-tetramethylnonanedioic acid and a generic diol is depicted below.

Caption: General structure of the resulting polyester.

Conclusion

The polymerization of 2,2,8,8-tetramethylnonanedioic acid with diols offers a pathway to novel polyesters with potentially unique properties arising from the sterically hindered nature of the diacid. The protocols provided in this guide, based on established melt polycondensation techniques, offer a solid foundation for the synthesis and exploration of these materials. By understanding the underlying principles of polyesterification and the influence of monomer structure on polymer properties, researchers can effectively utilize 2,2,8,8-tetramethylnonanedioic acid to develop new materials for a variety of advanced applications.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biodegradable polyesters - specific polymers [specificpolymers.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iscientific.org [iscientific.org]

- 6. Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate), Poly(1,4-cyclohexanedimethylene-2,5-furanoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Note: 2,2,8,8-Tetramethylnonanedioic Acid – Mechanistic Role, Isolation, and Utilization in Bempedoic Acid Synthesis

Executive Summary

2,2,8,8-Tetramethylnonanedioic acid (CAS 30313-67-8) is a highly branched, symmetric aliphatic dicarboxylic acid[1]. In modern pharmaceutical process chemistry, it is primarily recognized as a critical structural building block and a major process impurity (often designated as Impurity 4 or Impurity 6) in the synthesis of Bempedoic acid (ETC-1002)[2][3]. Bempedoic acid is a first-in-class ATP citrate lyase (ACL) inhibitor utilized for the treatment of hypercholesterolemia[4]. This application note details the chemical causality behind the formation of 2,2,8,8-tetramethylnonanedioic acid, its physicochemical properties, and provides self-validating protocols for its isolation and analytical derivatization.

Mechanistic Insights & Chemical Causality

The pharmacological efficacy of Bempedoic acid relies heavily on its gem-dimethyl groups, which are strategically positioned at the α -carbons to , thereby extending the drug's half-life[5]. However, these same structural features introduce significant synthetic challenges due to extreme steric hindrance[6].

In the established synthetic route, 1,5-dibromopentane undergoes condensation with the lithium enolate of ethyl isobutyrate (generated via Lithium Diisopropylamide, LDA, at -78 °C)[7]. The kinetically favored target is the mono-alkylated product, ethyl 7-bromo-2,2-dimethylheptanoate[7]. Because 1,5-dibromopentane possesses two highly reactive, unhindered primary bromide leaving groups, a is inevitable without strict stoichiometric control[6].

Causality of Impurity Formation: The enolate attacks both termini of the pentane chain, generating the over-alkylated byproduct, diethyl 2,2,8,8-tetramethylnonanedioate[6]. During downstream saponification (typically utilizing KOH in refluxing ethanol/water), this diester is hydrolyzed into 2,2,8,8-tetramethylnonanedioic acid[7]. Understanding this divergent pathway is critical for process chemists aiming to optimize API yield or isolate the diacid for use as an alternative synthetic intermediate[6].

Process Pathway Visualization

Fig 1. Divergent synthetic pathway illustrating the formation of 2,2,8,8-Tetramethylnonanedioic acid.

Quantitative Data Presentation

To facilitate analytical tracking and separation, the physicochemical properties of the intermediate/impurity are compared against the final API[1][8].

| Property | 2,2,8,8-Tetramethylnonanedioic Acid | Bempedoic Acid (ETC-1002) |

| Role in Process | Intermediate / Impurity 4[3] | Target Active Pharmaceutical Ingredient[4] |

| CAS Number | 30313-67-8[1] | 738606-46-7[9] |

| Molecular Formula | C₁₃H₂₄O₄[1] | C₁₉H₃₆O₅[9] |

| Molecular Weight | 244.33 g/mol [1] | 344.49 g/mol [9] |

| Computed XLogP3 | 3.4[1] | ~4.8 (Estimated based on chain length) |

| Structural Features | C13 backbone, two gem-dimethyls[1] | C15 backbone, central hydroxyl, two gem-dimethyls[8] |

Experimental Workflows & Protocols

Protocol A: Selective Isolation from Process Mother Liquors

Objective: To isolate 2,2,8,8-tetramethylnonanedioic acid from the post-saponification aqueous waste stream for use as an analytical reference standard[10].

Causality & Logic: The separation relies on the differential lipophilicity between the C13 diacid impurity and the C15 hydroxylated API[8]. By carefully tuning the pH, the more lipophilic API can be selectively partitioned or precipitated, leaving the shorter-chain diacid in solution until a secondary, stronger acidification step is applied.

Step-by-Step Methodology:

-

Initial Quench: Following the saponification of the crude reaction mixture, cool the aqueous alkaline solution (pH > 12) to 5 °C.

-

First Acidification (API Precipitation): Slowly add 2N HCl under vigorous stirring until the pH reaches approximately 4.5. Validation Check: The less soluble Bempedoic acid will precipitate as a white solid[6].

-

Filtration: Filter the suspension. The filter cake contains the crude API. Retain the mother liquor, which is highly enriched with the more polar 2,2,8,8-tetramethylnonanedioic acid.

-

Second Acidification (Impurity Extraction): Adjust the retained mother liquor to pH 1.0 using concentrated HCl to fully protonate the diacid impurity[6].

-

Extraction: Extract the highly acidic aqueous phase with Methyl tert-butyl ether (MTBE) (3 × 50 mL)[6].

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 2,2,8,8-tetramethylnonanedioic acid.

-

Recrystallization: Recrystallize from a mixture of ethyl acetate and heptane to achieve >98% purity.

Protocol B: SN2 Derivatization for GC-MS Quantification

Objective: To convert the highly polar, non-volatile diacid into a volatile diethyl ester for accurate Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Causality & Logic: Due to the severe steric bulk of the gem-dimethyl groups adjacent to the carboxylic acids, standard acid-catalyzed Fischer esterification (using ethanol and H₂SO₄) is kinetically prohibitive. To bypass this steric barrier, an SN2 mechanism is employed. The diacid is fully deprotonated to form a highly nucleophilic dicarboxylate, which then attacks an unhindered primary alkyl halide (ethyl iodide).

Step-by-Step Methodology:

-

Preparation: Dissolve 100 mg of isolated 2,2,8,8-tetramethylnonanedioic acid in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

-